molecular formula C11H14N2O3S B3130340 N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine CAS No. 34259-87-5

N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine

Cat. No.: B3130340
CAS No.: 34259-87-5
M. Wt: 254.31 g/mol
InChI Key: SPLYXGQEEGYFRY-UHFFFAOYSA-N
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Description

N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine is a chemical compound with the molecular formula C11H14N2O3S. It is also known by its IUPAC name, 1-(phenylsulfonyl)-4-piperidinone oxime. This compound is characterized by the presence of a benzenesulfonyl group attached to a piperidinone oxime structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine typically involves the reaction of 1-(phenylsulfonyl)-4-piperidinone with hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using larger reaction vessels and more efficient purification methods to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine involves its interaction with specific molecular targets. The compound’s oxime group can form hydrogen bonds with various biomolecules, potentially affecting their function. Additionally, the benzenesulfonyl group may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine is unique due to the presence of both the benzenesulfonyl and oxime groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications .

Properties

IUPAC Name

N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c14-12-10-6-8-13(9-7-10)17(15,16)11-4-2-1-3-5-11/h1-5,14H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLYXGQEEGYFRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=NO)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901280105
Record name 1-(Phenylsulfonyl)-4-piperidinone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901280105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34259-87-5
Record name 1-(Phenylsulfonyl)-4-piperidinone oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34259-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Phenylsulfonyl)-4-piperidinone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901280105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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